molecular formula C15H10ClNO3 B2795304 (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 32932-58-4

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B2795304
CAS No.: 32932-58-4
M. Wt: 287.7
InChI Key: MLZHPXBSCIXIDP-DHZHZOJOSA-N
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Description

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a specialized chemical reagent designed for research and development applications. This compound features a unique molecular structure integrating a 4-chlorophenyl-substituted furan ring conjugated to a methyl 2-cyanoacrylate group. Its primary research value lies in its role as a key intermediate in synthetic organic chemistry, particularly for constructing complex heterocyclic systems and functionalized polymers. Cyanoacrylate monomers are renowned for their high reactivity and undergo rapid anionic polymerization upon exposure to weak bases, including surface moisture or alcohols . This mechanism involves the conjugate addition of anionic nucleophiles to the electron-deficient double bond, leading to the formation of a propagating carbanion that is resonance-stabilized by the strong electron-withdrawing nitrile and ester groups . The incorporation of a furan moiety and a chlorophenyl group makes this derivative a subject of interest for developing novel materials with specific electronic or adhesive properties, as well as for exploring its potential in Knoevenagel condensation reactions, which are a valuable method for carbon-carbon bond formation . Researchers can utilize this compound to investigate structure-activity relationships, polymerization kinetics under controlled acidic conditions for radical pathways, and the development of functional nanoparticles for drug delivery systems . This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZHPXBSCIXIDP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the furan or chlorophenyl rings .

Scientific Research Applications

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

Key structural analogs include derivatives with variations in substituents on the phenyl ring, ester groups, or heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
Target Compound: (E)-Methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate C₁₅H₁₀ClNO₃ 287.45 (calculated) 4-Cl-phenyl, furan, cyano, methyl ester Agrochemical potential
(E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate C₁₆H₁₂ClNO₄ 317.73 3-Cl, 4-OCH₃-phenyl, furan, cyano Enhanced solubility, research use
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₃ 231.25 (calculated) 4-CH₃-phenyl, ethyl ester Polymorph studies
Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate C₁₂H₈N₂O₆ 276.20 (calculated) Nitro, benzodioxole Structural analysis
Key Observations:
  • In contrast, the 3-chloro-4-methoxy substituent in the analog () introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may alter reactivity and solubility . The nitro-benzodioxole group in ’s compound introduces strong electron-withdrawing effects, likely affecting electronic distribution and stability .
  • Heterocyclic Systems :

    • The furan ring in the target compound contributes to π-π stacking interactions, while benzodioxole in ’s compound offers additional oxygen atoms for hydrogen bonding .

Physicochemical Properties

  • Molecular Weight: Higher molecular weight in ’s compound (317.73 vs.
  • Polarity : The methoxy group in ’s compound enhances polarity, likely improving aqueous solubility relative to the target’s chloro-substituted analog .
  • Crystallography : Polymorph studies in highlight the role of substituents in crystal packing. The target’s chloro group may promote halogen bonding, influencing its solid-state structure .

Biological Activity

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a synthetic compound that has garnered interest due to its unique structural features, including a furan ring and a cyanoacrylate moiety. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate, with the molecular formula C15H12ClNO3C_{15}H_{12}ClNO_3 and a molecular weight of approximately 287.71 g/mol. Its structure includes a furan ring substituted with a 4-chlorophenyl group, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves a reaction between 4-chlorobenzaldehyde and furan-2-carbaldehyde under basic conditions, followed by a Knoevenagel condensation with cyanoacetic acid. This method allows for the efficient production of the compound in laboratory settings .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures display moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Enzyme inhibition studies have shown that related compounds exhibit significant AChE inhibitory activity .

The biological activity of this compound is believed to be mediated through:

  • Interaction with Receptors : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter levels.
  • Enzyme Inhibition : By inhibiting enzymes like AChE, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Oxidative Stress Modulation : Compounds containing furan rings are often studied for their ability to modulate oxidative stress pathways, which can be relevant in cancer therapy and neuroprotection.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Antibacterial Screening : A series of related compounds were tested for antibacterial activity, revealing that some derivatives exhibited significant inhibition against pathogenic bacteria with IC50 values ranging from 1 to 10 µM .
  • Neuropharmacological Studies : Research on similar compounds has indicated potential nootropic effects, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .
  • Pharmacokinetics : Studies involving metabolic pathways have shown that derivatives can cross the blood-brain barrier effectively, suggesting potential for central nervous system applications .

Comparative Analysis

CompoundStructureBiological ActivityReferences
This compoundStructureAntimicrobial, AChE inhibitor
(E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acidSimilar to aboveModerate antibacterial
(E)-methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylateStructural variantAntimicrobial

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with furan derivatives and acrylate precursors. Key steps include:
  • Knoevenagel condensation : Reacting 5-(4-chlorophenyl)furan-2-carbaldehyde with methyl cyanoacetate under basic conditions (e.g., piperidine or ammonium acetate) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) .
  • Solvent optimization : Polar aprotic solvents enhance reactivity by stabilizing intermediates, while controlled heating minimizes side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm the (E)-stereochemistry, acrylate ester linkage, and furan substitution patterns. The cyano group (δ\delta ~110–120 ppm in 13^{13}C) and methyl ester (δ\delta ~3.8 ppm in 1^1H) are diagnostic .
  • IR : Absorptions at ~2200 cm1^{-1} (C≡N) and ~1700 cm1^{-1} (C=O) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Software like SHELX refines structures, confirming the (E)-configuration and planarity of the acrylate moiety .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., nucleophilic attack at the acrylate β-carbon) .
  • Thermochemistry : Atomization energies and ionization potentials are derived using exact-exchange terms, achieving <3 kcal/mol error vs. experimental data .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding reaction pathway predictions .

Q. How do substituent variations (e.g., chlorophenyl vs. methoxyphenyl) influence reactivity and bioactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity of the acrylate moiety, accelerating cycloaddition reactions. Chlorophenyl derivatives show higher antimicrobial activity due to improved membrane permeability .
  • Electron-donating groups (e.g., OMe) : Reduce electrophilicity but improve solubility. Methoxyphenyl analogs exhibit stronger binding to enzymes like COX-2 via hydrophobic interactions .
  • SAR studies : Compare IC50_{50} values in enzyme inhibition assays to quantify substituent effects .

Q. What strategies resolve contradictions in reaction yields or spectroscopic assignments?

  • Methodological Answer :
  • Multi-technique validation : Cross-check NMR assignments with 2D-COSY/HSQC and SC-XRD data to address stereochemical ambiguities .
  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize stepwise yields .
  • Computational validation : Compare experimental 13^{13}C shifts with DFT-calculated values to confirm assignments .

Q. What mechanistic insights explain the compound’s participation in cycloaddition or nucleophilic addition reactions?

  • Methodological Answer :
  • Cycloaddition : The electron-deficient acrylate acts as a dienophile in Diels-Alder reactions. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies (~15–20 kcal/mol) and regioselectivity .
  • Nucleophilic addition : Thiols or amines attack the β-carbon, forming Michael adducts. Solvent polarity (e.g., DMSO vs. THF) modulates reaction rates, with polar solvents stabilizing transition states .

Q. How can crystal packing analysis predict solid-state properties (e.g., stability, solubility)?

  • Methodological Answer :
  • Intermolecular interactions : SC-XRD reveals π-π stacking (3.5–4.0 Å) between chlorophenyl groups and hydrogen bonds (e.g., C≡N⋯H-O) that stabilize crystal lattices .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯Cl interactions = 12–15%), correlating with melting points and solubility .
  • Polymorph screening : Vapor diffusion crystallization identifies metastable forms with improved dissolution rates .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) suppress isomerization during large-scale Knoevenagel reactions .
  • Process control : In-line PAT tools (e.g., Raman spectroscopy) monitor (E)/(Z) ratios in real-time, ensuring >98% stereopurity .
  • Crystallization engineering : Seeding protocols and anti-solvent gradients prevent amorphous byproducts .

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